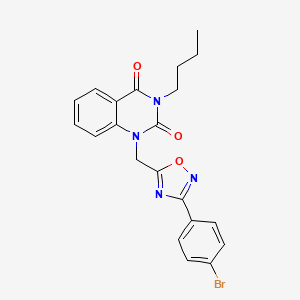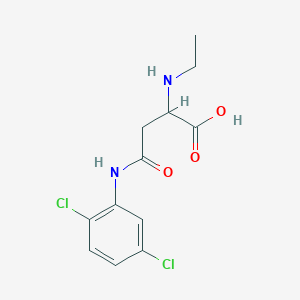
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, commonly known as DCA, is a small molecule that has shown potential in the treatment of cancer. DCA has gained attention due to its ability to target the energy production process in cancer cells, which is different from traditional chemotherapy drugs that target rapidly dividing cells.
科学的研究の応用
Molecular Docking and Vibrational Studies
A study conducted by Vanasundari et al. (2018) explored the spectroscopic and structural investigations of derivatives similar to the compound of interest, using experimental and theoretical methods. The research revealed insights into the stability, reactivity, and non-linear optical potential of these compounds. Moreover, the study suggested that butanoic acid derivatives exhibit good biological activities, as indicated by auto-dock studies showing inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis and Biological Activities
Research on the methionine salvage pathway by Tang et al. (2006) found that a compound similar to 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, 4-Methylthio-2-oxobutanoic acid (MTOB), inhibits the growth of several human cell lines. The study provided insights into the growth inhibition and apoptotic effects of MTOB, highlighting the potential for investigating similar compounds for their biological activities (Tang et al., 2006).
Enzymatic and Chemical Synthesis
Nazir et al. (2018) described the synthesis of novel indole-based scaffolds, involving transformations of compounds like 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent inhibitory activity against the urease enzyme, suggesting that similar compounds could serve as valuable therapeutic agents (Nazir et al., 2018).
Spectroscopic and Supramolecular Studies
A chloramphenicol derivative, analyzed by Fernandes et al. (2017), revealed significant insights through vibrational spectroscopy and X-ray diffraction. This research underscored the importance of understanding molecular interactions, which could be applicable to the study of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid and its derivatives (Fernandes et al., 2017).
特性
IUPAC Name |
4-(2,5-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJTDPXRYJMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

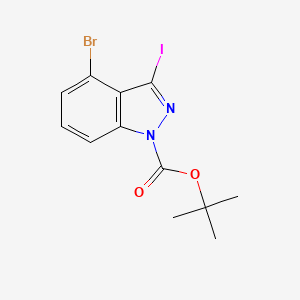
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
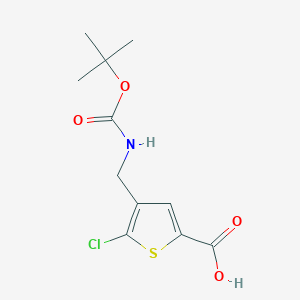
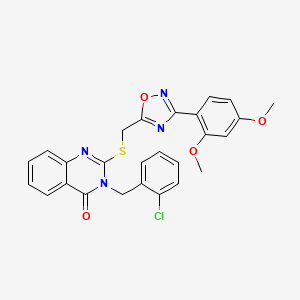
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)
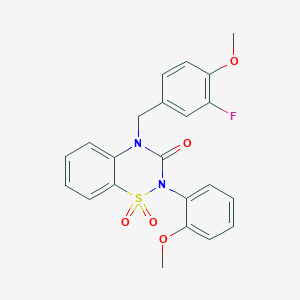
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
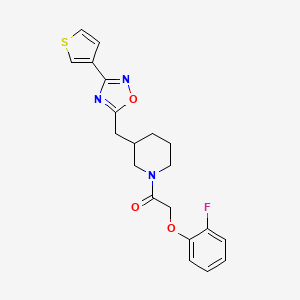
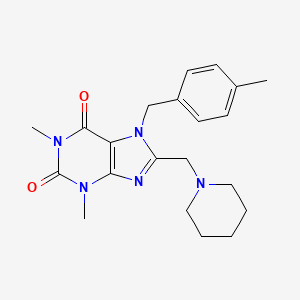
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
